Macluraxanthone is a natural product found in Maclura pomifera, Calophyllum blancoi, and other organisms with data available.
Macluraxanthone
CAS No.: 5848-14-6
Cat. No.: VC21344191
Molecular Formula: C23H22O6
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5848-14-6 |
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Molecular Formula | C23H22O6 |
Molecular Weight | 394.4 g/mol |
IUPAC Name | 5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one |
Standard InChI | InChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3 |
Standard InChI Key | XRVLGJCHUWXTDX-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C |
Canonical SMILES | CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C |
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Macluraxanthone (CAS 5848-14-6) is a pyranoxanthone derivative with the molecular formula C₂₃H₂₂O₆ (molecular weight: 394.4 g/mol) . Its structure comprises a xanthone core substituted with hydroxyl groups at positions 5, 9, and 10, a dimethylallyl group at position 2, and a prenyl group at position 12 . Key synonyms include 3-hydroxyblancoxanthone and 5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one .
Physical and Spectral Properties
Property | Value | Source |
---|---|---|
Melting Point | 181–182°C | |
Density | 1.329 g/cm³ | |
Boiling Point | 595.2°C (at 760 mmHg) | |
UV λmax (EtOH) | 336, 290, 280, 241 nm | |
IR νmax (KBr) | 3320, 2926, 2860, 1738 cm⁻¹ |
¹H and ¹³C NMR Data (CDCl₃):
Position | δ (¹H) | δ (¹³C) |
---|---|---|
C-1 | – | 155.2 |
C-3 | – | 157.6 |
C-5 | – | 157.2 |
C-6 | 6.24 (s) | 103.1 |
C-8 | – | 158.4 |
C-9 | – | 157.1 |
C-10 | – | 158.8 |
Prenyl | 1.60 (s) | 17.8 |
Data from |
Natural Sources and Isolation Methods
Botanical Distribution
Macluraxanthone is primarily isolated from:
Extraction and Purification
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Solvent Extraction: Methanol or ethyl acetate extracts are typically used .
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Chromatography: Column chromatography (silica gel or Sephadex LH-20) followed by recrystallization yields pure compounds .
Pharmacological Activities
Anti-Inflammatory Effects
Macluraxanthone inhibits LPS-induced inflammation in macrophages (RAW264.7 and BV2 cells) by:
Mechanistic Insight: HO-1 induction partially mediates its anti-inflammatory action, as HO-1 inhibitors reverse NO suppression .
Anticancer Properties
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Inhibits melanoma metastasis: Reduces B16F10 cell invasion and migration via apoptosis induction .
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Cytotoxicity: Exhibits dose-dependent cytotoxic effects in leukemia models (e.g., chronic lymphocytic leukemia xenografts) .
Immunomodulatory Effects
Macrophage Polarization
Macluraxanthone promotes M1-like pro-inflammatory macrophage polarization by:
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Increasing CD86 expression (pro-inflammatory marker).
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Decreasing CD14, CD11b, and CD80 expression (anti-inflammatory markers) .
Cytokine Modulation
In LPS-stimulated THP-1 macrophages, it reduces TNF-α and IL-10 production .
Structure-Activity Relationships (SAR)
Key SAR Observations:
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Prenyl groups: Enhance membrane permeability and target binding .
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Hydroxyl groups: Essential for hydrogen-bonding interactions with enzymes (e.g., COX-2) .
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Methylation: Dimethylallyl substitutions (position 2) correlate with improved anti-inflammatory activity .
Research Challenges and Future Directions
Limitations
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In vivo data gaps: Most studies focus on in vitro models; systemic toxicity and pharmacokinetics remain uncharacterized .
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Target specificity: Molecular mechanisms (e.g., HO-1 induction) require validation in clinical settings .
Opportunities
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